

Phenthoate: A Technical Guide to its Chemical Properties and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organothiophosphate insecticide **Phenthoate**, with a focus on its chemical properties, mechanism of action, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological studies.

Core Chemical and Physical Properties

Phenthoate is a non-systemic insecticide with the CAS Registry Number 2597-03-7.[1][2][3][4] It is characterized as a colorless crystalline solid or a reddish-yellow liquid.[3][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.



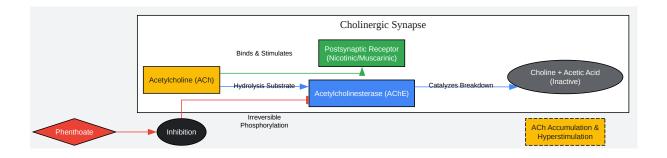
Property	Value	Source(s)
Molecular Formula	C12H17O4PS2	[1][2]
Molecular Weight	320.36 g/mol	[2][3]
Melting Point	17-18 °C	[1][3]
Boiling Point	Decomposes at normal pressure before boiling.	[6]
Density	1.226 g/cm³ (at 20 °C)	[1][3]
Vapor Pressure	4 x 10 ⁻⁵ torr (at 40 °C)	[6]
Solubility in Water	11 mg/L (at 24 °C)	[3]
Log P (Octanol/Water)	3.69	[6]
Flash Point	165-170 °C	[5][6]

Mechanism of Action: Acetylcholinesterase Inhibition

Phenthoate, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[7][8][9] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[8]

The inhibition of AChE by **Phenthoate** leads to an accumulation of acetylcholine in the synaptic cleft.[7][8] This results in the hyperstimulation of nicotinic and muscarinic acetylcholine receptors, leading to disrupted neurotransmission and, ultimately, the toxic effects observed in target organisms.[8]





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Phenthoate's inhibition of acetylcholinesterase leads to acetylcholine accumulation.

Experimental Protocols Acute Toxicity Bioassay in Freshwater Fish (Labeo rohita)

This protocol outlines a method for determining the median lethal concentration (LC50) of **Phenthoate** in a freshwater fish species.[10]

- 1. Preparation of Stock Solution:
- A stock solution of **Phenthoate** is prepared by dissolving 1 gram of the pesticide in 100 mL of acetone to achieve a standard concentration of 1 mg/L.[10]
- 2. Acclimatization of Test Organisms:
- Fish (Labeo rohita, length 8.5 ± 0.5 cm; weight 6.5 ± 0.5 g) are acclimatized for 10 to 15 days
 in dechlorinated tap water under laboratory conditions.[10]
- Hygienic conditions are maintained by regular water changes and daily feeding.[10]
- 3. Experimental Procedure:
- Pilot experiments are conducted to determine the approximate LC50 values.



- For the definitive test, five batches of 10 fish each are exposed to varying concentrations of **Phenthoate** (e.g., 0.6, 1.2, 1.8, 2.4, and 3.0 mg/L) for a 24-hour period.[10]
- The required quantity of **Phenthoate** is drawn from the stock solution and added to the test containers with dechlorinated and aerated water.[10]
- Mortality and behavioral responses of the fish are observed and recorded at 24, 48, 72, and 96-hour intervals.[10]
- 4. Data Analysis:
- The percentage of mortality is calculated, and the LC50 values are determined using Finney's probit analysis.[10]

Mutagenicity Assay (Ames Test)

This protocol describes a method to evaluate the mutagenic potential of **Phenthoate** using bacterial reverse mutation assays.[6]

- 1. Test Strains:
- Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP-2) are used.[6]
- 2. Metabolic Activation:
- The assay is performed both with and without a mammalian metabolic activation system (e.g., S9 fraction from induced rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[6]
- 3. Experimental Procedure:
- Phenthoate is tested at various concentrations, up to 5 mg/plate.[6]
- The test compound, bacterial strain, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.
- Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C.



4. Data Analysis:

- The number of revertant colonies (mutants) on the test plates is counted and compared to the number on the solvent control plates.
- A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
- Based on available studies, Phenthoate has shown no mutagenic activity in these assays.
 [6]

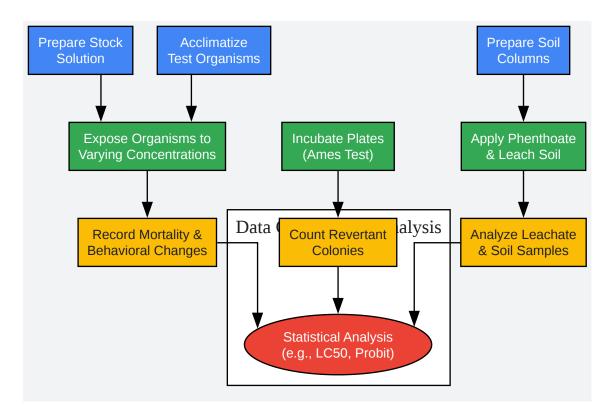
Residue Analysis in Soil

This protocol details a method for studying the persistence and mobility of **Phenthoate** in soil. [6]

- 1. Soil Column Preparation:
- Glass columns are filled to a height of 25.4 cm with untreated soil (e.g., sandy loam, clay loam).[6]
- The columns are pre-wetted with water.
- 2. Application and Leaching:
- A 5 cm layer of soil fortified with a known concentration of **Phenthoate** is added to the top of the untreated soil column.[6]
- To study the mobility of metabolites, the fortified soil can be aged for a period (e.g., 30 days) before being added to the column.[6]
- Water, equivalent to a specified rainfall amount (e.g., 500 mm), is passed through the column.[6]
- 3. Sample Collection and Analysis:
- The leachate (water that passes through the column) is collected and analyzed for the presence of **Phenthoate** and its degradation products.



- Soil samples can also be taken from field plots at various depths (e.g., 0-6 cm and 6-12 cm)
 and time intervals (e.g., 1, 3, 7, 14, and 28 days) after treatment.[6]
- Analysis is typically performed using chromatographic techniques such as Gas
 Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).



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A generalized workflow for toxicological and environmental fate studies of **Phenthoate**.

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